4-Benzyloxy-6-methylpyrimidine
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Overview
Description
4-Benzyloxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a benzyloxy group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-6-methylpyrimidine can be achieved through several methods. One common approach involves the catalytic reduction of this compound 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol via 4-hydroxy-6-methylpyrimidine 1-oxide. The use of Raney nickel as a catalyst in this case affords this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic reduction and other synthetic routes involving common reagents and catalysts such as palladium-carbon and Raney nickel are likely to be employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-6-methylpyrimidine undergoes various chemical reactions, including:
Reduction: Catalytic reduction using palladium-carbon or Raney nickel.
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Substitution: Reactions with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex.
Common Reagents and Conditions
Palladium-carbon: Used in catalytic reduction reactions.
Raney nickel: Another catalyst for reduction reactions.
K2S2O8: Used in oxidative annulation reactions.
TEMPO: Employed in substitution reactions.
Major Products Formed
6-Methyl-4-pyrimidinol: Formed via catalytic reduction.
4-Hydroxy-6-methylpyrimidine 1-oxide: Intermediate in reduction reactions.
Scientific Research Applications
4-Benzyloxy-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-benzyloxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylpyrimidine: An intermediate in the reduction of 4-benzyloxy-6-methylpyrimidine.
6-Methyl-4-pyrimidinol: A product of the catalytic reduction of this compound.
4-Fluoropyrimidines: Structurally similar compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
DHHMTGQKHXHVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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